2-{[(1-naphthylamino)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-{[(1-naphthylamino)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C25H18F3N3O2 and its molecular weight is 449.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.13511131 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anomalous Substituent Effects
A study highlighted the unique chemical reactivity of compounds similar to 2-{[(1-naphthylamino)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide in the context of the Bischler-Napieralski reaction. This reaction, typically used to synthesize isoquinolines, showed atypical behavior when certain naphthylformamide derivatives were treated, leading to the formation of azaazulene systems instead. This anomaly was attributed to the specific electronic and steric interactions of the substituents, demonstrating the compound's utility in exploring novel synthetic pathways and mechanistic studies in organic chemistry (Ishikawa et al., 2000).
Fluorescent Logic Gates
Research into the design of fluorescent logic gates employed derivatives of this compound, leveraging its structural framework for the development of novel sensor molecules. These molecules, modified to contain a piperazine receptor and various aryl groups, exhibited unique solvent-polarity reconfigurable fluorescent properties. Such compounds are promising for applications in sensing technologies, illustrating the potential of this compound derivatives in the creation of advanced material systems for environmental monitoring, diagnostics, and bioimaging (Gauci & Magri, 2022).
Anticancer Research
A series of studies focused on the anticancer properties of naphthoquinone derivatives related to this compound. These compounds were evaluated against various cancer cell lines, where some derivatives exhibited significant cytotoxic activities. This research underscores the potential of such compounds in the development of new chemotherapeutic agents, highlighting the importance of structural modifications to enhance biological activity and specificity (Ravichandiran et al., 2019).
Synthetic Methodologies
Investigations into synthetic methodologies utilizing this compound analogs have led to the development of new chemical reactions and the synthesis of complex molecules. This includes the exploration of radical substitution reactions during the electrochemical reduction of halogenated derivatives, providing insights into reaction mechanisms and expanding the toolkit of synthetic chemists for constructing novel compounds with potential applications in materials science and pharmacology (Grimshaw & Haslett, 1980).
Properties
IUPAC Name |
2-(naphthalen-1-ylcarbamoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O2/c26-25(27,28)17-9-6-10-18(15-17)29-23(32)20-12-3-4-13-22(20)31-24(33)30-21-14-5-8-16-7-1-2-11-19(16)21/h1-15H,(H,29,32)(H2,30,31,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWOQDAGRSVWEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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